5-Chlorospiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione
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Overview
Description
5-Chlorospiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a chlorine atom and the spiro configuration imparts distinct chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorospiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione typically involves the reaction of 5-chloro-1,3-benzodioxole with imidazolidine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the spiro linkage. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-Chlorospiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production. The compound is typically purified through crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Chlorospiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-Chlorospiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chlorospiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Safrole: A benzodioxole derivative with insecticidal properties.
1,3-Benzodioxole: A parent compound with a similar core structure.
Uniqueness
5-Chlorospiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione is unique due to its spiro configuration and the presence of a chlorine atom, which imparts distinct chemical and biological properties compared to other benzodioxole derivatives.
Properties
CAS No. |
62305-99-1 |
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Molecular Formula |
C9H5ClN2O4 |
Molecular Weight |
240.60 g/mol |
IUPAC Name |
5-chlorospiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione |
InChI |
InChI=1S/C9H5ClN2O4/c10-4-1-2-5-6(3-4)16-9(15-5)11-7(13)8(14)12-9/h1-3H,(H,11,13)(H,12,14) |
InChI Key |
FOFCDTSKDDZGGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3(O2)NC(=O)C(=O)N3 |
Origin of Product |
United States |
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